molecular formula C4H4N2O2S B106732 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 18212-21-0

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B106732
CAS RN: 18212-21-0
M. Wt: 144.15 g/mol
InChI Key: NHHQOYLPBUYHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H4N2O2S . It has a molecular weight of 144.15 g/mol . The IUPAC name for this compound is 4-methylthiadiazole-5-carboxylic acid .


Synthesis Analysis

A series of 15 new hydrazide–hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized in a research study . These novel compounds were obtained in good yields (57–98%) and are stable solids that can be dissolved in DMSO at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid consists of a thiadiazole ring with a methyl group at the 4th position and a carboxylic acid group at the 5th position . The InChI string representation of the molecule is InChI=1S/C4H4N2O2S/c1-2-3 (4 (7)8)9-6-5-2/h1H3, (H,7,8) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 144.15 g/mol and an exact mass of 143.99934855 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Antimicrobial Activity

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives have shown significant antimicrobial activity, especially against Gram-positive bacteria . This makes it a potential candidate for the development of new antimicrobial agents.

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of a series of new derivatives . These derivatives can be further studied for their potential applications in various fields of science and medicine.

Lipophilicity Studies

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives can be used in lipophilicity studies . Understanding the lipophilicity of a compound is crucial in drug design as it influences the absorption, distribution, metabolism, and excretion of the drug.

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship (SAR) studies . SAR studies are important in medicinal chemistry for the design of new therapeutic agents.

Anticancer Activity

1,3,4-Thiadiazole moiety, a structural component of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, has been associated with anticancer activity . Therefore, the compound and its derivatives could be explored for potential anticancer properties.

Antidiabetic Activity

Compounds containing the 1,3,4-thiadiazole moiety have also shown antidiabetic activity . This suggests that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid could be investigated for potential use in diabetes treatment.

Antihypertensive Activity

The 1,3,4-thiadiazole moiety has been linked with antihypertensive activity . This implies that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives could be studied for their potential to treat hypertension.

Anti-Inflammatory Activity

Compounds with the 1,3,4-thiadiazole structure have demonstrated anti-inflammatory properties . This suggests that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid could be a potential candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

4-methylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQOYLPBUYHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362538
Record name 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18212-21-0
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18212-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid methyl ester (1.7 g) is dissolved in methanol (15 mL) and treated with 1N sodium hydroxide (16 mL). After stirring at room temperature for 1 hour, the reaction is treated with concentrated hydrochloric acid (1.5 mL) and concentrated under reduced pressure. The resulting turbid aqueous layer is extracted twice with diethyl ether and the pooled organic layers are dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the desired compound as a white powder.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 270 mg of 4-methyl-5-p-nitrobenzyloxycarbonyl-1,2,3-thiadiazole in 7 ml of tetrahydrofuran and 7 ml of 0.35M phoshate buffer (pH 6.1) was added 2.7 g of zinc powder, and the reaction mixture was stirred for 4 hours at room temperature. After the reaction, the reaction mixture was filtered using Celite and the filtrate was rendered alkaline by adding sodium carbonte and washed with ethyl acetate. The aqueous layer was then acidified by hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, the solvent was removed under reduced pressure. The resulting residue was purified using silica gel column chromatography to give 120 mg (91.0%) of 4-methyl-5-hydroxycarbonyl-1,2,3-thiadiazole. m.p. 190° C.
Name
4-methyl-5-p-nitrobenzyloxycarbonyl-1,2,3-thiadiazole
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 4
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Q & A

Q1: What is the mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in inducing systemic acquired resistance (SAR) in plants?

A: While the exact mechanism remains under investigation, research suggests that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), a metabolite of the plant activator tiadinil, triggers SAR independently of salicylic acid accumulation. [, ] This suggests that SV-03 activates the SAR signaling pathway at a point downstream of salicylic acid, potentially interacting with other signaling molecules or regulatory elements. [] Further research is needed to fully elucidate the specific targets and downstream effects of SV-03 within the plant's immune response.

Q2: How does the structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives affect their antimicrobial activity?

A: Studies exploring the structure-activity relationship (SAR) of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives have shown that modifications to the molecule can significantly impact its antimicrobial activity. [] For instance, introducing a 5-nitro-2-furoyl moiety at a specific position resulted in a derivative (compound 15) with potent activity against Gram-positive bacteria. [] This highlights the importance of specific structural features in influencing the molecule's interaction with bacterial targets and its overall efficacy.

Q3: Beyond its potential as a plant activator and antimicrobial agent, are there other applications for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives?

A: Researchers have investigated the use of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a building block for various compounds with potential applications beyond plant science and antimicrobial research. For example, it has been incorporated into the synthesis of novel O,O-diethyl N-{4-methyl-[1,2,3]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates, some of which exhibited promising herbicidal activity. [] This demonstrates the versatility of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a scaffold for developing compounds with diverse biological activities.

Q4: What analytical techniques are commonly employed to characterize and quantify 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives?

A: Various analytical techniques are used to study 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives. Spectroscopic methods like infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (C13 NMR), and mass spectrometry (MS) are crucial for structural characterization. [, ] Additionally, elemental analysis helps determine the elemental composition. [] Furthermore, techniques like high-performance liquid chromatography (HPLC) can be employed to quantify these compounds in various matrices, playing a crucial role in pharmacokinetic studies and quality control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.